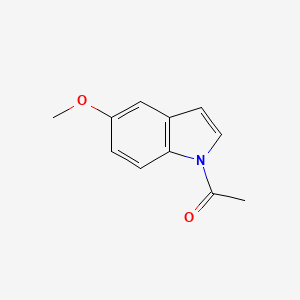

1-Acetyl-5-methoxyindole

Übersicht

Beschreibung

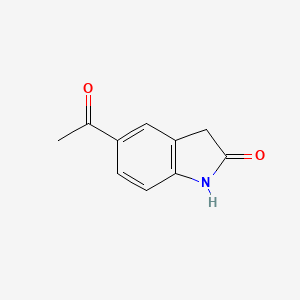

1-Acetyl-5-methoxyindole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and can be used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

Indole derivatives can be prepared by condensation reactions . For instance, 5-methoxyindole-3-carboxaldehyde can react with isobutyric acid hydrazide or hydrazine hydrate to form novel indole–hydrazone analogues .Molecular Structure Analysis

The structural properties of synthetic indole derivatives can be confirmed by FT-IR, 1H NMR, and elemental analysis . The thermal stabilities and purities of these compounds can be measured by melting point determination .Chemical Reactions Analysis

Indole derivatives can be used as enzyme inhibitors and receptor antagonists . They have remarkable biological activity and can be used in the areas of bioorganic materials, electromaterials, and optomaterials .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined by FT-IR, 1H NMR, and elemental analysis . The thermal stabilities and purities of these compounds can be measured by melting point determination .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

“1-Acetyl-5-methoxyindole” has shown promise in the field of antifungal research. A study has demonstrated that its chemical homolog, 5-Methoxyindole, exhibits strong activity against the phytopathogenic fungus Fusarium graminearum, which is a significant threat to wheat production. The compound inhibits growth, formation, and conidia germination of the fungus, and induces cell death .

Cancer Research

Indole derivatives, including “1-Acetyl-5-methoxyindole”, are being explored for their potential in treating cancer. These compounds have been identified as biologically active molecules that could play a role in cell biology and may have applications in targeting cancer cells .

Anti-Inflammatory Properties

The metabolites of 5-Methoxyindole, which are structurally related to “1-Acetyl-5-methoxyindole”, have been studied for their control over COX-2 expression. This suggests that the compound could have anti-inflammatory applications, particularly in medical conditions where COX-2 plays a role .

Synthetic Chemistry

“1-Acetyl-5-methoxyindole” serves as a building block in synthetic chemistry for the construction of complex molecules. Its use in the synthesis of various indole derivatives is crucial for the development of new pharmaceuticals and materials .

Plant Defense Mechanisms

The compound’s homologs have been implicated in plant defense mechanisms. They can induce immune responses in plants, providing a natural means of protecting crops against pathogens .

Wirkmechanismus

- Role : These receptors play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes .

- Resulting Changes : Activation of melatonin receptors influences gene expression, cellular responses, and circadian rhythms .

- Melatonin Biosynthesis : 1-Acetyl-5-methoxyindole is a chemical homolog of melatonin. It shares a similar biosynthetic pathway with melatonin, starting from l-tryptophan. Enzymes like tryptophan 5-hydroxylase and aromatic amino acid decarboxylase are involved .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Zukünftige Richtungen

Indoles are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention . The demand for melatonin, an important indoleamine, is increasing due to its health-promoting bioactivities . Therefore, the biosynthesis of melatonin from low-cost L-tryptophan in E. coli provides a rapid and economical strategy for the synthesis of melatonin .

Eigenschaften

IUPAC Name |

1-(5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPUHYQEZPPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438519 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-methoxyindole | |

CAS RN |

58246-80-3 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

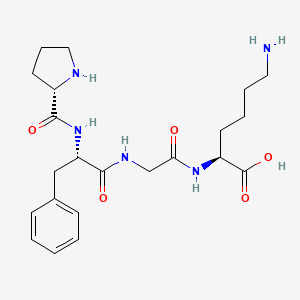

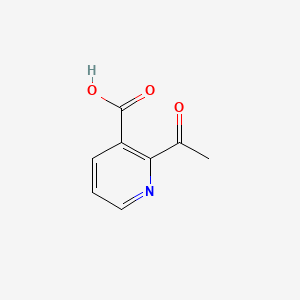

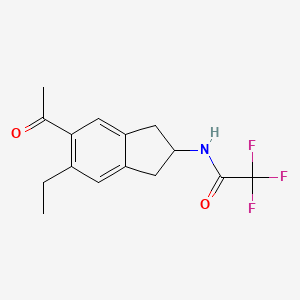

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)